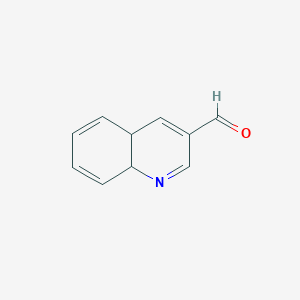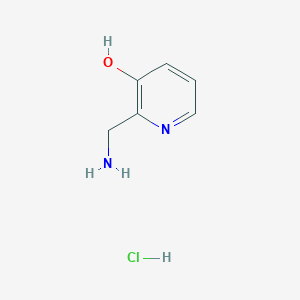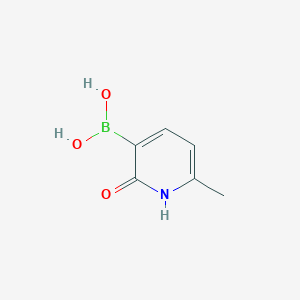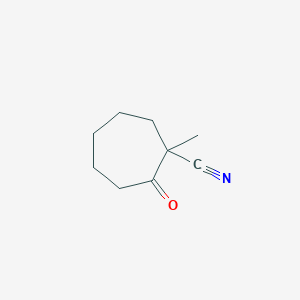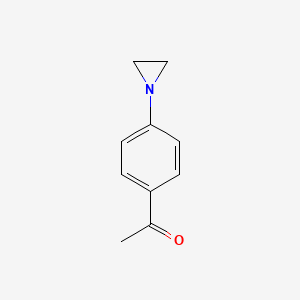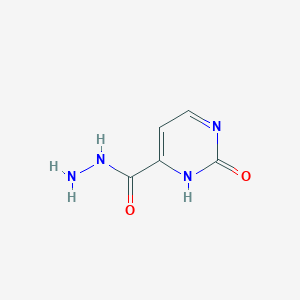
N'-hydroxy-5-methylpyrazine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N'-hydroxy-5-méthylpyrazine-2-carboximidamide est un composé chimique de formule moléculaire C6H8N4O et de masse moléculaire 152,15 g/mol . Ce composé est un dérivé de la pyrazine et se caractérise par la présence d'un groupe hydroxyle et d'un groupe carboximidamide liés au cycle pyrazine. Il est principalement utilisé dans la recherche scientifique et a diverses applications en chimie, biologie, médecine et industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N'-hydroxy-5-méthylpyrazine-2-carboximidamide implique généralement la réaction du 5-méthylpyrazine-2-carboximidamide avec l'hydroxylamine. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le schéma réactionnel général est le suivant :
Matière de départ : 5-méthylpyrazine-2-carboximidamide
Réactif : Hydroxylamine
Conditions de réaction : La réaction est généralement réalisée dans un solvant aqueux ou organique à une température comprise entre 0 et 50 °C. Le pH du milieu réactionnel est ajusté pour être légèrement acide à neutre.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le N'-hydroxy-5-méthylpyrazine-2-carboximidamide ne soient pas largement documentées, l'approche générale consiste à adapter le processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour produire le composé en quantités importantes.
Analyse Des Réactions Chimiques
Types de réactions
Le N'-hydroxy-5-méthylpyrazine-2-carboximidamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Le groupe carboximidamide peut être réduit pour former des dérivés d'amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes hydroxyle ou carboximidamide sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les halogénures peuvent être utilisés dans des conditions douces à modérées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire du N'-hydroxy-5-méthylpyrazine-2-carboxamide, tandis que la réduction du groupe carboximidamide peut produire du 5-méthylpyrazine-2-amine.
Applications de recherche scientifique
Le N'-hydroxy-5-méthylpyrazine-2-carboximidamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du N'-hydroxy-5-méthylpyrazine-2-carboximidamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et carboximidamide jouent un rôle crucial dans son activité biologique. Le composé peut former des liaisons hydrogène et interagir avec les enzymes, les récepteurs et d'autres biomolécules, entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais des études préliminaires suggèrent sa participation à l'inhibition d'enzymes clés et à la modulation des voies de signalisation cellulaire.
Applications De Recherche Scientifique
N’-hydroxy-5-methylpyrazine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-hydroxy-5-methylpyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its biological activity. The compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Le N'-hydroxy-5-méthylpyrazine-2-carboximidamide peut être comparé à d'autres composés similaires, tels que :
N'-hydroxypyrazine-2-carboximidamide : Ce composé ne possède pas le groupe méthyle en position 5, ce qui peut affecter sa réactivité chimique et son activité biologique.
5-méthylpyrazine-2-carboximidamide : Ce composé ne possède pas le groupe hydroxyle, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
La présence à la fois du groupe hydroxyle et du groupe méthyle dans le N'-hydroxy-5-méthylpyrazine-2-carboximidamide le rend unique et potentiellement plus polyvalent dans ses applications.
Propriétés
Formule moléculaire |
C6H8N4O |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
N'-hydroxy-5-methylpyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10) |
Clé InChI |
RCMQMDMXQPQRSV-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CN=C(C=N1)/C(=N\O)/N |
SMILES canonique |
CC1=CN=C(C=N1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)
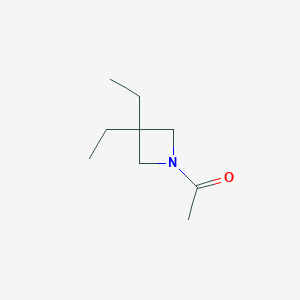
![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)
